2-(Pyrrolidin-1-yl)-6-chloropyrimidine-4-boronic acid pinacol ester
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Overview
Description
2-(Pyrrolidin-1-yl)-6-chloropyrimidine-4-boronic acid pinacol ester: is a boronic ester derivative that plays a significant role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by the presence of a pyrrolidine ring, a chloropyrimidine moiety, and a boronic acid pinacol ester group, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-6-chloropyrimidine-4-boronic acid pinacol ester typically involves the following steps:
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Halogen-Metal Exchange and Borylation: : The initial step involves the halogen-metal exchange reaction, where a halogenated pyrimidine derivative reacts with an organometallic reagent (e.g., n-butyllithium) to form a metalated intermediate. This intermediate is then subjected to borylation using a boronic acid derivative to yield the desired boronic ester .
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Suzuki–Miyaura Coupling: : This compound can also be synthesized via Suzuki–Miyaura coupling, where a halogenated pyrimidine derivative reacts with a boronic acid pinacol ester in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : This compound can undergo nucleophilic substitution reactions, where the pyrrolidine or chloropyrimidine moieties are replaced by other nucleophiles under appropriate conditions .
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Oxidation and Reduction: : The boronic ester group can be oxidized to form boronic acids or reduced to form boranes .
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Hydrolysis: : The boronic ester group is susceptible to hydrolysis, especially under physiological pH conditions, leading to the formation of boronic acids .
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation of boronic esters.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products Formed
Coupled Products: Formed via Suzuki–Miyaura coupling.
Boronic Acids: Formed via oxidation or hydrolysis of the boronic ester group.
Boranes: Formed via reduction of the boronic ester group.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-6-chloropyrimidine-4-boronic acid pinacol ester has diverse applications in scientific research:
Organic Synthesis: Widely used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the development of advanced materials, including polymers and nanomaterials.
Biological Research: Investigated for its potential use in drug delivery systems and as a boron carrier for neutron capture therapy.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-6-chloropyrimidine-4-boronic acid pinacol ester primarily involves its role as a boronic ester reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired coupled product . The boronic ester group can also participate in various chemical transformations, including oxidation, reduction, and hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a pyrrolidine and chloropyrimidine moiety.
Pyrrolidinylboronic Acid Pinacol Ester: Contains a pyrrolidine ring but lacks the chloropyrimidine moiety.
Pyridine-5-boronic Acid Pinacol Ester: Contains a pyridine ring instead of a pyrrolidine and chloropyrimidine moiety.
Uniqueness
2-(Pyrrolidin-1-yl)-6-chloropyrimidine-4-boronic acid pinacol ester is unique due to its combination of a pyrrolidine ring, a chloropyrimidine moiety, and a boronic acid pinacol ester group. This unique structure imparts distinct reactivity and versatility in various chemical transformations, making it a valuable reagent in organic synthesis and scientific research .
Properties
Molecular Formula |
C14H21BClN3O2 |
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Molecular Weight |
309.60 g/mol |
IUPAC Name |
4-chloro-2-pyrrolidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C14H21BClN3O2/c1-13(2)14(3,4)21-15(20-13)10-9-11(16)18-12(17-10)19-7-5-6-8-19/h9H,5-8H2,1-4H3 |
InChI Key |
YCHUACRZCZBLDC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)N3CCCC3)Cl |
Origin of Product |
United States |
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